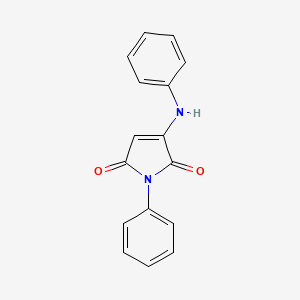
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione
Descripción general
Descripción
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione, also known as 1-Phenyl-3-(phenylamino)pyrrolidine-2,5-dione, is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 g/mol .
Synthesis Analysis
There are several methods for the preparation of pyrrolidine-2,5-dione analogs . One method involves the acylation of aniline with maleic anhydride to give maleanilic acid, followed by Michael addition of aniline and cyclization to yield 1-phenyl-3-(phenylamino)pyrrolidine-2,5-dione .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine-2,5-dione ring attached to a phenyl group and an aniline group . The InChIKey of the compound is KTGOYNWJJKTCKT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 264.28 g/mol, an XLogP3-AA value of 2.8, and a topological polar surface area of 49.4 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione has been used as a research tool to investigate the role of Kv4.2 channels in neuronal function and plasticity. Kv4.2 channels are known to play a critical role in regulating the excitability of neurons in the brain, and this compound has been shown to selectively inhibit these channels. This inhibition can lead to changes in neuronal firing patterns and synaptic plasticity, which can be studied to better understand the underlying mechanisms of learning and memory.
Mecanismo De Acción
Target of Action
The primary target of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione is glycogen synthase kinase-3b (GSK-3b) . GSK-3b is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and is implicated in various diseases such as Alzheimer’s disease, obesity, diabetes, atherosclerotic cardiovascular disease, polycystic ovary syndrome, syndrome X, ischemia, traumatic brain injury, bipolar disorder, immunodeficiency, cancer, allergy, and asthma .
Mode of Action
This compound acts as an inhibitor of GSK-3b . By inhibiting GSK-3b, it can modulate the kinase’s activity, leading to alterations in the downstream signaling pathways . .
Biochemical Pathways
The inhibition of GSK-3b by this compound affects various biochemical pathways. GSK-3b is involved in multiple signaling pathways, including Wnt/β-catenin, PI3K/Akt, and mTOR pathways . By inhibiting GSK-3b, the compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is soluble in general organic solvents, especially acetone and ethyl acetate This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of GSK-3b. This can lead to changes in cellular processes such as cell proliferation, differentiation, and apoptosis . The compound’s potential anti-inflammatory and antimicrobial activities have also been noted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy can be affected by factors such as the presence of other drugs, the physiological state of the patient, and genetic variations .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione as a research tool is its selectivity for Kv4.2 channels. This allows researchers to specifically target these channels without affecting other ion channels or receptors. However, the use of this compound in lab experiments is also limited by its potency and potential toxicity. Careful dosing and monitoring of this compound exposure is necessary to avoid unwanted side effects.
Direcciones Futuras
There are several areas of future research that could benefit from the study of 3-Anilino-1-phenyl-1h-pyrrole-2,5-dione. These include the investigation of the role of Kv4.2 channels in neurological disorders such as epilepsy and Alzheimer's disease, the development of new therapeutic agents based on the inhibition of Kv4.2 channels, and the exploration of the potential use of this compound as a neuroprotective agent in the treatment of stroke and traumatic brain injury. Further studies are also needed to better understand the mechanisms underlying the effects of this compound on neuronal function and plasticity.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is soluble in common organic solvents, particularly acetone and ethyl acetate .
Cellular Effects
Related compounds have been found to inhibit glycogen synthase kinase-3b, which could potentially impact a variety of cellular processes .
Temporal Effects in Laboratory Settings
3-Anilino-1-phenyl-1h-pyrrole-2,5-dione is stable under normal conditions of use
Dosage Effects in Animal Models
Related compounds have been found to cause damage to the stomach upon prolonged or repeated exposure .
Propiedades
IUPAC Name |
3-anilino-1-phenylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-11-14(17-12-7-3-1-4-8-12)16(20)18(15)13-9-5-2-6-10-13/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGOYNWJJKTCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302238 | |
| Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13797-26-7 | |
| Record name | NSC149809 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Anilino-1-phenyl-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00302238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



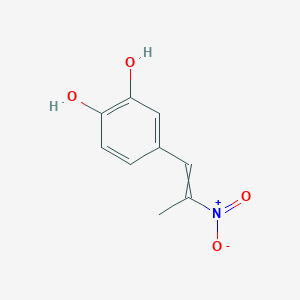

![(2-Methylbenzo[d]oxazol-4-yl)methanol](/img/structure/B3047269.png)
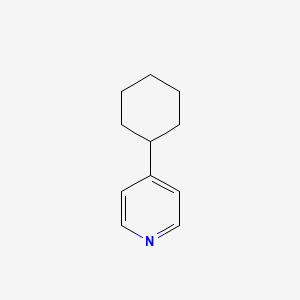
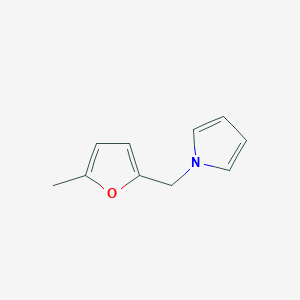
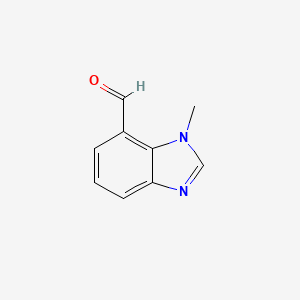

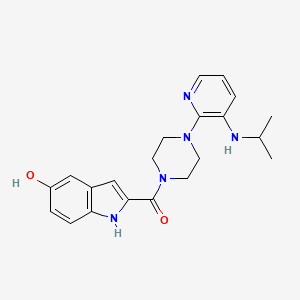
![Phenol, 4-(pyrazolo[1,5-a]pyridin-3-ylamino)-](/img/structure/B3047277.png)

![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B3047280.png)
![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)